molecular formula C8H8OS B3034092 4-Cyclopropylthiophene-3-carbaldehyde CAS No. 1369114-08-8

4-Cyclopropylthiophene-3-carbaldehyde

Cat. No.: B3034092
CAS No.: 1369114-08-8
M. Wt: 152.22
InChI Key: LWMFOALMJRVKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropylthiophene-3-carbaldehyde is a chemical compound belonging to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The cyclopropyl group attached to the thiophene ring adds unique properties to the compound, making it of significant interest in scientific research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylthiophene-3-carbaldehyde can be achieved through various methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method uses palladium (II) acetate as a catalyst and SPhos as a ligand, yielding the desired compound in high yields (69-93%) under optimized conditions .

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale reactions using similar cross-coupling techniques. The scalability of these reactions makes them suitable for industrial applications, ensuring consistent and high-quality production .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropylthiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products:

    Oxidation: Formation of 4-Cyclopropylthiophene-3-carboxylic acid.

    Reduction: Formation of 4-Cyclopropylthiophene-3-methanol.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropylthiophene-3-carbaldehyde is primarily related to its interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The thiophene ring’s aromatic nature allows for π-π interactions with other aromatic systems, influencing molecular recognition and binding .

Comparison with Similar Compounds

    Thiophene-3-carbaldehyde: Lacks the cyclopropyl group, resulting in different reactivity and biological activity.

    Cyclopropylbenzene: Contains a cyclopropyl group but lacks the sulfur atom, leading to different chemical properties.

Uniqueness: 4-Cyclopropylthiophene-3-carbaldehyde’s unique combination of a cyclopropyl group and a thiophene ring imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-cyclopropylthiophene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c9-3-7-4-10-5-8(7)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMFOALMJRVKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclopropylthiophene-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Cyclopropylthiophene-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
4-Cyclopropylthiophene-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4-Cyclopropylthiophene-3-carbaldehyde
Reactant of Route 5
4-Cyclopropylthiophene-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
4-Cyclopropylthiophene-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.